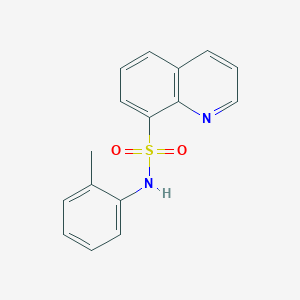
N-(2-Methylphenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylphenyl)-8-quinolinesulfonamide, also known as MQSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a sulfonamide derivative of quinoline, which is a heterocyclic aromatic compound with a nitrogen atom in its ring structure. MQSA has been synthesized using different methods, and its unique chemical structure has been shown to have various biochemical and physiological effects, making it a promising compound for scientific research.
Mécanisme D'action
The mechanism of action of N-(2-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it has been shown to act on various molecular targets, including enzymes and receptors. In cancer cells, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of various enzymes involved in the synthesis of bacterial and fungal cell walls.
Effets Biochimiques Et Physiologiques
N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-proliferative effects. In cancer cells, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the progression of the disease. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Methylphenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-Methylphenyl)-8-quinolinesulfonamide is stable under normal laboratory conditions and can be easily dissolved in common solvents, such as DMSO and ethanol. Additionally, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have low toxicity in various cell lines and animal models, making it a safe compound for in vitro and in vivo experiments. However, one limitation of N-(2-Methylphenyl)-8-quinolinesulfonamide is its limited availability, as it is not commercially available and must be synthesized in the laboratory.
Orientations Futures
There are several future directions for the research and development of N-(2-Methylphenyl)-8-quinolinesulfonamide. One potential direction is the optimization of its chemical structure to improve its efficacy and selectivity for specific molecular targets. Another direction is the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models, to determine its potential for clinical use. Additionally, the development of new formulations and delivery methods for N-(2-Methylphenyl)-8-quinolinesulfonamide could improve its bioavailability and reduce its toxicity. Finally, the exploration of its potential applications in other research fields, such as cardiovascular disease and diabetes, could expand its potential impact in the scientific community.
Conclusion
In conclusion, N-(2-Methylphenyl)-8-quinolinesulfonamide, or N-(2-Methylphenyl)-8-quinolinesulfonamide, is a promising compound for scientific research, with potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Its unique chemical structure and biochemical and physiological effects make it a valuable tool for understanding molecular mechanisms and developing new therapies. With further research and development, N-(2-Methylphenyl)-8-quinolinesulfonamide could have a significant impact on the scientific community and improve human health.
Méthodes De Synthèse
N-(2-Methylphenyl)-8-quinolinesulfonamide can be synthesized using various methods, including the reaction of 2-methyl aniline with 8-hydroxyquinoline, followed by sulfonation using sulfuric acid. Another method involves the reaction of 2-methyl aniline with 8-chloroquinoline, followed by sulfonation using sodium sulfite. Both methods yield N-(2-Methylphenyl)-8-quinolinesulfonamide as a white crystalline solid, which can be purified using recrystallization.
Applications De Recherche Scientifique
N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have potential applications in various research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. In infectious diseases, N-(2-Methylphenyl)-8-quinolinesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
158729-20-5 |
|---|---|
Nom du produit |
N-(2-Methylphenyl)-8-quinolinesulfonamide |
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-6-2-3-9-14(12)18-21(19,20)15-10-4-7-13-8-5-11-17-16(13)15/h2-11,18H,1H3 |
Clé InChI |
ZFLOTUDZIFQKAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



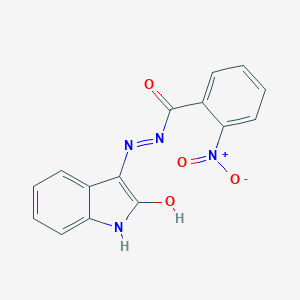
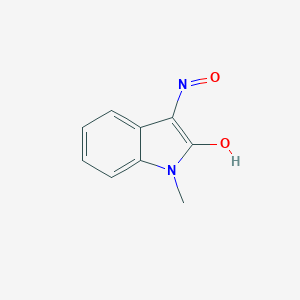
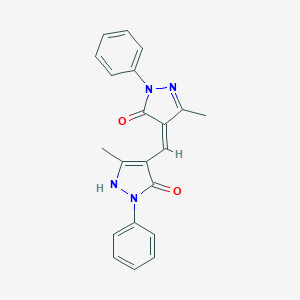
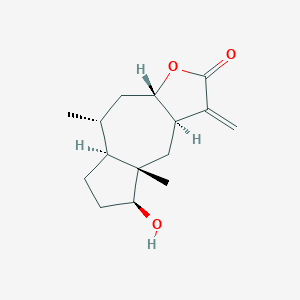
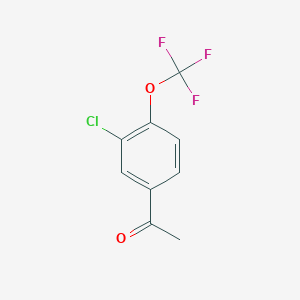
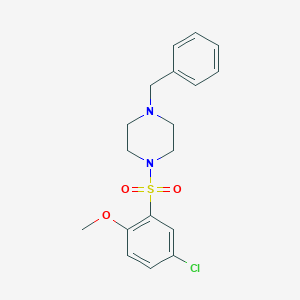
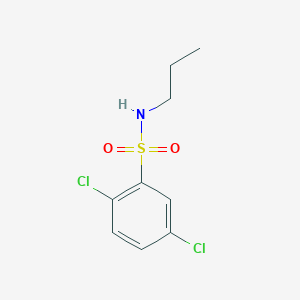
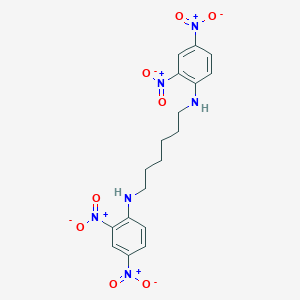
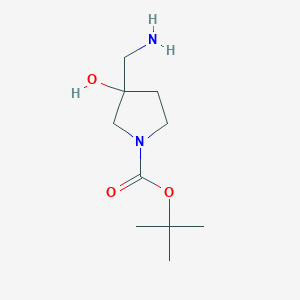
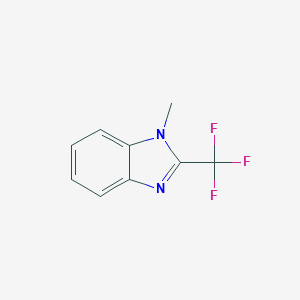
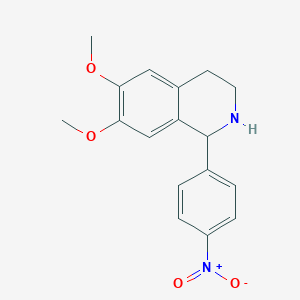
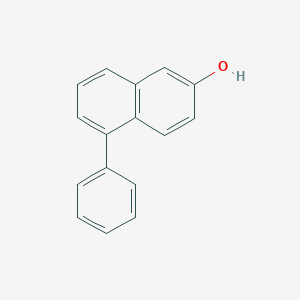
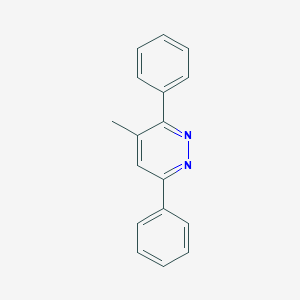
![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)